N-Acetyl-S-benzyl-L-cysteine
Overview
Description
Synthesis Analysis
The synthesis of "N-Acetyl-S-benzyl-L-cysteine" involves the acetylation of S-benzyl-L-cysteine, a process observed in multiple species including dogs, rabbits, rats, and humans. This compound can be synthesized through the conversion of S-benzylthiopyruvic acid to N-acetyl-S-benzyl-L-cysteine in rats, demonstrating a partial inversion of the D derivative of cysteine to the L form. This process highlights the capability of organisms to modify cysteine derivatives through enzymatic reactions, indicative of the complexity and versatility of biochemical transformations (Stekol, 1948).
Molecular Structure Analysis
The molecular structure of N-acetyl-L-cysteine has been determined using single crystal X-ray diffraction analysis. This analysis provides detailed information on the arrangement of atoms within the compound, revealing the spatial conformation and highlighting the significance of the acetyl and benzyl groups in influencing the structure's stability and reactivity. The study of its crystal structure lays the foundation for understanding its chemical behavior and interactions (Lee & Suh, 1980).
Chemical Reactions and Properties
N-Acetyl-S-benzyl-L-cysteine participates in various chemical reactions, notably its formation from the reaction of S-benzyl-L-cysteine with acetyl-CoA, catalyzed by an N-acetyltransferase enzyme. This reaction is significant in the synthesis of mercapturic acids, a class of compounds involved in detoxification pathways. The specificity of the enzyme for S-substituted cysteines, including S-benzyl-L-cysteine, underlines the compound's relevance in biochemical pathways related to detoxification and metabolism (Green & Elce, 1975).
Scientific Research Applications
Lifespan Extension and Stress Resistance : N-acetyl-L-cysteine supplementation was found to extend lifespan and increase resistance to environmental stressors in Caenorhabditis elegans, likely due to enhanced stress-responsive gene expression (Oh, Park, & Park, 2015).
Clinical Applications : N-acetylcysteine has several clinical applications, including preventing exacerbations of chronic obstructive pulmonary disease, protecting kidneys during imaging procedures, treating the influenza virus, and aiding in infertility treatment (Millea, 2009).
Mercapturic Acid Biosynthesis : Cysteine S-conjugate N-acetyltransferase from rat kidney microsomes catalyzes the final step in mercapturic acid biosynthesis. The efficiency of this process varies with the lipophilicity of the sulfur substituent (Duffel & Jakoby, 1982).
Corrosion Inhibition : L-Cysteine and its derivatives, including N-Acetyl-S-benzyl-L-cysteine, can effectively inhibit corrosion of mild steel in HCl solutions, with N-Acetyl-S-benzyl-L-cysteine being a particularly effective inhibitor (Fu et al., 2011).
Endometriosis Treatment : N-acetyl-L-cysteine shows potential in treating endometriosis by regulating gene expression and protein activity, leading to decreased proliferation and a less invasive phenotype, without adverse side effects (Pittaluga et al., 2010).
Role in Amino Acid Metabolism Disorders : Acetylation of S-substituted cysteines by rat liver and kidney microsomal N-acetyltransferase may play a role in mercapturic acid synthesis and could be involved in amino acid metabolism disorders (Green & Elce, 1975).
Metabolite Analysis : A method for analyzing N-acetyl-S-(N-alkylthiocarbamoyl)-L-cysteine in rat urine enables the determination of alkyl isothiocyanates in rat urine, indicating its utility in metabolic studies (Mennicke et al., 1987).
Cancer Prevention and Antigenotoxic Mechanisms : N-acetyl-L-cysteine shows potential as a preventive and therapeutic agent due to its antigenotoxic and cancer-preventive mechanisms (Flora et al., 2004).
properties
IUPAC Name |
(2R)-2-acetamido-3-benzylsulfanylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c1-9(14)13-11(12(15)16)8-17-7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,13,14)(H,15,16)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJUXDERNWYKSIQ-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSCC1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CSCC1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90894753 | |
Record name | S-Benzyl-N-acetyl-L-cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90894753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetyl-S-benzyl-L-cysteine | |
CAS RN |
19542-77-9 | |
Record name | Benzylmercapturic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19542-77-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | S-Benzyl-N-acetyl-L-cysteine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019542779 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-Benzyl-N-acetyl-L-cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90894753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BENZYLMERCAPTURIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3H719RFPT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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